molecular formula C9H17NO5 B13212543 2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid

2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid

Cat. No.: B13212543
M. Wt: 219.23 g/mol
InChI Key: UVICAYZJMWKYOK-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate. Common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the protected amine (during protection) and the free amine (during deprotection).

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid involves the protection of amine groups. The BOC group is added to the amine, forming a carbamate linkage that protects the amine from unwanted reactions. The deprotection process involves the cleavage of the BOC group, typically using strong acids, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid is unique due to its specific structure and the presence of the BOC group, which provides a stable and efficient means of protecting amines during synthesis. Its versatility and effectiveness in various reaction conditions make it a valuable compound in organic synthesis.

Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid

InChI

InChI=1S/C9H17NO5/c1-5-6(7(11)12)15-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)

InChI Key

UVICAYZJMWKYOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)ONC(=O)OC(C)(C)C

Origin of Product

United States

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